molecular formula C21H17F2N5O2S B2594121 N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-05-5

N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2594121
CAS No.: 894041-05-5
M. Wt: 441.46
InChI Key: YYTZDVFGNYHKOE-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a difluorophenyl group, a thiazolo[3,2-b][1,2,4]triazol group, and an oxalamide group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazol group suggests that the compound may have a planar and rigid backbone, which could contribute to its potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the oxalamide group could potentially undergo hydrolysis, and the thiazolo[3,2-b][1,2,4]triazol group could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. This suggests their potential for development into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).

Anticancer and Antimicrobial Activities

Further research into the synthesis of new 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives as antidiabetic and antimicrobial agents has revealed significant antimicrobial and mild antidiabetic activities. The preliminary biological screening of these compounds indicated their utility in combating microbial infections and managing diabetes, highlighting the potential of such derivatives in addressing a range of health concerns (H. Faidallah et al., 2011).

Protective Effects Against Oxidative Stress

Investigations into thiazolo[3,2-b]-1,2,4-triazoles have demonstrated their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential in controlling oxidative stress-related conditions. This research adds another layer to the multifaceted applications of these compounds, emphasizing their relevance in oxidative stress management (G. Aktay et al., 2005).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities through in vitro and in vivo studies .

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-12-3-2-4-13(9-12)18-26-21-28(27-18)15(11-31-21)7-8-24-19(29)20(30)25-17-10-14(22)5-6-16(17)23/h2-6,9-11H,7-8H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTZDVFGNYHKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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